1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one
Description
1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone with the molecular formula C₈H₄Cl₂F₂O (molecular weight: 225.02 g/mol). It features a 3,5-dichlorophenyl group attached to a difluorinated ketone moiety. This compound is primarily used as a building block in organic synthesis, particularly in agrochemical and pharmaceutical intermediates (e.g., FLURALANER intermediates) .
Properties
CAS No. |
1253787-55-1 |
|---|---|
Molecular Formula |
C8H4Cl2F2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The mechanism proceeds through the formation of an acylium ion intermediate. AlCl₃ coordinates with the chlorine atom of difluoroacetyl chloride, facilitating the generation of a resonance-stabilized acylium ion (CHClF₂⁺). This electrophile attacks the electron-rich aromatic ring of 3,5-dichlorobenzene at the para position relative to the chlorine substituents, yielding the monoacylated product (Figure 1).
Key Reaction Parameters:
-
Catalyst: Anhydrous AlCl₃ (1.2–1.5 equivalents)
-
Solvent: Dichloromethane or carbon disulfide (anhydrous conditions)
-
Temperature: 0–25°C (controlled to prevent side reactions)
-
Time: 4–8 hours (monitored via TLC or GC-MS)
The reaction achieves yields of 70–85% under optimized conditions, with purity >95% after recrystallization from ethanol.
Reagent Specifications: Difluoroacetyl Chloride
Difluoroacetyl chloride (C₂HClF₂O), a volatile and corrosive liquid (b.p. 25°C), is critical to this synthesis. Its properties necessitate careful handling:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 114.48 g/mol | |
| Density | 1.1 g/cm³ | |
| Boiling Point | 25°C | |
| Stability | Hygroscopic, moisture-sensitive |
Suppliers such as SynQuest Laboratories and Matrix Scientific provide difluoroacetyl chloride at commercial scales, with pricing ranging from $265/10g to $707/100g.
Alternative Synthetic Pathways
While Friedel-Crafts acylation dominates, alternative methods have been explored for niche applications:
Halogen Exchange Reactions
Patent IL272451A describes a halogen-exchange approach for analogous trifluoroethanone derivatives, which could theoretically adapt to difluoro variants. The process involves reacting 1-(3,5-dichlorophenyl)-2-halo-2,2-difluoroethanone with fluorine donors (e.g., KF or AgF) in polar aprotic solvents like DMF. However, this method faces challenges in regioselectivity and requires stringent anhydrous conditions.
Grignard Reagent Addition
A less common strategy involves the reaction of 3,5-dichlorophenylmagnesium bromide with difluoroacetic anhydride. This method, though feasible in laboratory settings, suffers from lower yields (50–60%) due to competing side reactions and the instability of Grignard reagents toward electrophilic fluorinated species.
Industrial-Scale Production Optimizations
Continuous-Flow Reactor Systems
Recent advancements employ continuous-flow reactors to enhance scalability and safety. These systems mitigate exothermic risks by maintaining precise temperature control (via jacketed cooling) and enabling real-time monitoring of reaction parameters. A typical setup involves:
-
Residence Time: 15–30 minutes
-
Pressure: 1–2 atm
-
Catalyst Recovery: >90% AlCl₃ recycling via aqueous workup
This method boosts throughput by 40% compared to batch processes and reduces waste generation.
Solvent-Free Catalysis
Emerging research explores solvent-free conditions using solid acid catalysts like poly(4-vinylpyridine)-supported trifluoromethanesulfonic acid. Preliminary data indicate comparable yields (75–80%) while eliminating volatile organic solvent use, aligning with green chemistry principles.
Analytical Characterization
Post-synthesis validation includes:
-
NMR Spectroscopy:
-
¹H NMR (CDCl₃): δ 7.85 (s, 2H, aryl), 7.45 (s, 1H, aryl).
-
¹⁹F NMR: δ –120 ppm (d, J = 240 Hz, CF₂).
-
-
Mass Spectrometry: m/z 215 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted ethanones.
Reduction: 1-(3,5-Dichlorophenyl)-2,2-difluoroethanol.
Oxidation: 1-(3,5-Dichlorophenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved often include the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Key Research Findings
Fluorine Substitution : Difluoro derivatives offer a compromise between reactivity (electrophilicity) and synthetic accessibility compared to trifluoro analogs .
Chlorine Positioning : 3,5-Dichloro substitution enhances thermal stability and crystallinity compared to ortho-substituted analogs .
Functional Group Impact : Hydroxyl groups reduce electrophilicity, limiting use in Friedel-Crafts reactions but improving solubility for aqueous-phase chemistry .
Biological Activity
1-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-one (DDF) is an organic compound recognized for its significant biological activity, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of DDF's biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H4Cl2F2O
- Molecular Weight : Approximately 221.02 g/mol
- Structural Characteristics : DDF features a dichlorinated phenyl group and difluoromethyl substituents, which contribute to its unique reactivity and biological effects.
Biological Activity
DDF is primarily known for its role as a pesticide and acaricide , acting on various arthropods. Its biological activity can be attributed to several mechanisms:
- Inhibition of ATP Production : DDF disrupts the mitochondrial respiratory chain by inhibiting adenosine triphosphate (ATP) production, leading to energy depletion in target organisms.
- Neurotoxic Effects : The compound exhibits neurotoxic properties by interfering with neurotransmitter release and function in insects, thereby impairing their nervous system.
Toxicity Profile
DDF has been evaluated for its toxicity in various studies:
- Acute Toxicity : The lethal dose (LD50) in rats is reported to be 5000 mg/kg, indicating low acute toxicity in mammals.
- Chronic Effects : Long-term exposure has been associated with potential liver damage, reproductive toxicity, and possible carcinogenic effects.
1. Efficacy Against Agricultural Pests
A study conducted on the efficacy of DDF against common agricultural pests demonstrated that it effectively reduced populations of aphids and spider mites. The compound showed a significant knockdown effect within 24 hours post-application, with a mortality rate exceeding 80% at higher concentrations.
2. Mechanistic Studies
Research has revealed that DDF's action mechanism involves the disruption of cellular respiration in target pests. In vitro assays indicated that DDF inhibited key enzymes involved in the electron transport chain, leading to decreased ATP levels.
3. Environmental Impact Assessments
Environmental assessments have indicated that while DDF is effective as a pesticide, its long-term use may lead to bioaccumulation in non-target species. Studies suggest monitoring its application to mitigate potential ecological risks.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DDF, a comparison with structurally similar compounds is useful:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-(2,6-Dichlorophenyl)-2,2-difluoroethan-1-one | C8H6Cl2F2O | Similar structure; potentially different activity |
| 1-(3-Chlorophenyl)-2,2-difluoroethan-1-one | C8H5ClF2O | Less chlorination; varied efficacy |
| 1-(3-Fluorophenyl)-2,2-difluoroethan-1-one | C8H6F3O | Different halogen substitution; distinct reactivity |
Q & A
Basic: What are the recommended synthetic routes for 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. Key parameters include solvent choice (e.g., dichloromethane or dimethylformamide), temperature control (0–25°C), and stoichiometric ratios of halogenating agents. For optimization, use iterative testing of reaction time and catalyst loading (e.g., Lewis acids like AlCl₃). Purification via column chromatography with ethyl acetate/hexane mixtures can enhance yield .
Advanced: How does the electronic configuration of the dichlorophenyl group influence the reactivity of the ketone moiety in nucleophilic addition reactions?
Methodological Answer:
The electron-withdrawing effect of the 3,5-dichloro substituents reduces electron density at the carbonyl carbon, increasing electrophilicity. This can be quantified via Hammett constants (σ ≈ 0.23 for Cl) and computational methods (DFT calculations). Experimentally, compare reaction rates with non-halogenated analogs using nucleophiles like Grignard reagents. Spectroscopic monitoring (e.g., <sup>19</sup>F NMR) tracks intermediate formation .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Aromatic protons appear as a singlet (δ 7.4–7.6 ppm); carbonyl carbon at ~195 ppm.
- <sup>19</sup>F NMR : Two distinct signals for difluoro groups (-CF₂, δ -110 to -120 ppm).
- IR : Strong C=O stretch near 1700 cm⁻¹.
- HRMS : Molecular ion peak at m/z 236.96 (C₈H₄Cl₂F₂O⁺). Cross-validate with X-ray crystallography for conformation .
Advanced: What strategies can resolve contradictions in reported biological activity data for halogenated aryl ketones like this compound?
Methodological Answer:
- Control Variables : Standardize assay conditions (pH, temperature, solvent) to minimize matrix effects.
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to account for potency variations.
- Orthogonal Assays : Validate activity via enzyme inhibition and cell-based assays.
- Meta-Analysis : Compare data across studies while adjusting for purity (≥97% by HPLC) and storage conditions .
Basic: How do the difluoro and dichloro substituents affect the compound’s solubility and stability under various storage conditions?
Methodological Answer:
- Solubility : Low in water due to hydrophobicity; soluble in DMSO or dichloromethane.
- Stability : Degrades under UV light or high humidity. Store in amber glass at 2–8°C under inert gas (N₂/Ar). Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: What computational methods are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to enzymes/receptors.
- MD Simulations : GROMACS for 100-ns trajectories to assess dynamic interactions.
- QSAR Models : Train datasets with halogenated aryl ketones to predict ADMET properties. Validate with in vitro toxicity assays .
Basic: What are the critical safety considerations based on its GHS classification?
Methodological Answer:
- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
- PPE : Nitrile gloves, lab coat, and fume hood.
- Emergency Protocols : Use activated charcoal for ingestion; rinse eyes with saline for 15 minutes .
Advanced: How can SAR studies elucidate the role of halogen positioning in pharmacological properties?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with Cl/F at positions 2,4 or 3,4.
- Activity Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450).
- Electrostatic Mapping : Use Spartan software to visualize electron density and steric effects. Correlate substituent position with logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
